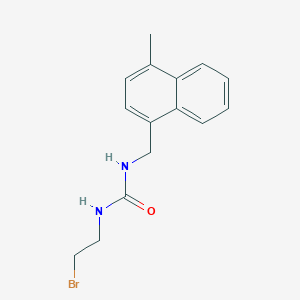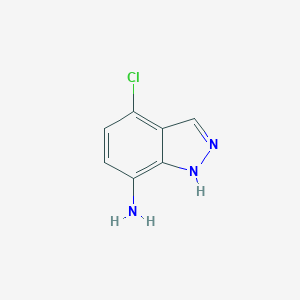
Ethyl 5-methyl-4-(methylamino)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-methyl-4-(methylamino)nicotinate, also known as Mexidol or Emoxypine, is a synthetic compound that belongs to the class of antioxidant drugs. It was first synthesized in 1983 by a group of Russian scientists and has since been used for various medical purposes.
作用機序
The exact mechanism of action of Ethyl 5-methyl-4-(methylamino)nicotinate is not fully understood. However, it is believed to exert its therapeutic effects through multiple pathways, including the modulation of oxidative stress, the regulation of neurotransmitter systems, and the inhibition of inflammatory mediators. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to reduce the production of reactive oxygen species. It has also been shown to increase the levels of neurotransmitters, such as dopamine and serotonin, and to modulate the activity of NMDA receptors. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects
Ethyl 5-methyl-4-(methylamino)nicotinate has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function, reduce anxiety and depression, and enhance the recovery of neurological function after injury. It has also been shown to improve the metabolic profile, reduce oxidative stress, and enhance the immune response. Additionally, it has been shown to have a protective effect on the liver and to reduce the risk of cardiovascular disease.
実験室実験の利点と制限
The use of Ethyl 5-methyl-4-(methylamino)nicotinate in lab experiments has several advantages and limitations. One of the main advantages is its antioxidant and neuroprotective properties, which make it a useful tool for studying oxidative stress and neurological disorders. It is also relatively easy to administer and has a low toxicity profile. However, one of the main limitations is its limited solubility in water, which can make it difficult to use in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for the study of Ethyl 5-methyl-4-(methylamino)nicotinate. One direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the investigation of its potential use in the treatment of other medical conditions, such as neurodegenerative diseases and cancer. Additionally, there is a need for further research to elucidate its mechanism of action and to identify potential side effects. Finally, there is a need for more clinical trials to evaluate its safety and efficacy in humans.
Conclusion
Ethyl 5-methyl-4-(methylamino)nicotinate is a synthetic compound with potential therapeutic applications. It has been extensively studied for its antioxidant, anxiolytic, neuroprotective, and anti-inflammatory properties. Its mechanism of action is not fully understood, but it is believed to modulate multiple pathways involved in oxidative stress, neurotransmission, and inflammation. It has several advantages and limitations for use in lab experiments, and there are several future directions for its study. Overall, Ethyl 5-methyl-4-(methylamino)nicotinate is a promising compound that warrants further investigation.
合成法
The synthesis of Ethyl 5-methyl-4-(methylamino)nicotinate involves the reaction of 3-methylpyridine-5-carboxylic acid with ethyl chloroformate and methylamine. The resulting compound is then subjected to various purification steps, including recrystallization and chromatography, to obtain the final product. The synthesis of Ethyl 5-methyl-4-(methylamino)nicotinate is a complex process that requires expertise in organic chemistry.
科学的研究の応用
Ethyl 5-methyl-4-(methylamino)nicotinate has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant, anxiolytic, neuroprotective, and anti-inflammatory properties. It has also been investigated for its potential use in the treatment of various medical conditions, such as ischemic stroke, traumatic brain injury, and alcohol withdrawal syndrome. Several clinical trials have been conducted to evaluate the safety and efficacy of Ethyl 5-methyl-4-(methylamino)nicotinate in humans.
特性
CAS番号 |
110960-69-5 |
|---|---|
製品名 |
Ethyl 5-methyl-4-(methylamino)nicotinate |
分子式 |
C10H14N2O2 |
分子量 |
194.23 g/mol |
IUPAC名 |
ethyl 5-methyl-4-(methylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-4-14-10(13)8-6-12-5-7(2)9(8)11-3/h5-6H,4H2,1-3H3,(H,11,12) |
InChIキー |
ZBFXJQMNWULIQE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=CN=C1)C)NC |
正規SMILES |
CCOC(=O)C1=C(C(=CN=C1)C)NC |
同義語 |
3-Pyridinecarboxylicacid,5-methyl-4-(methylamino)-,ethylester(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




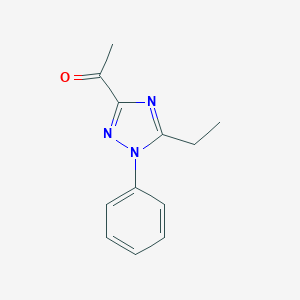



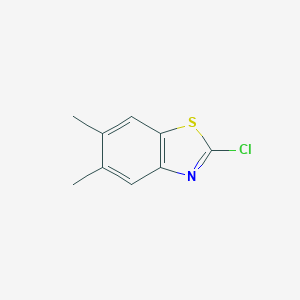

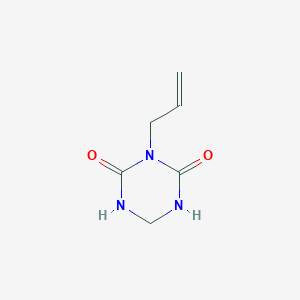
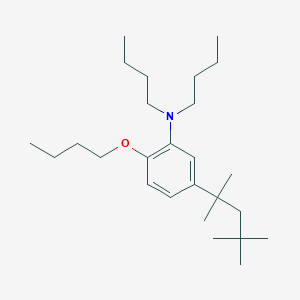
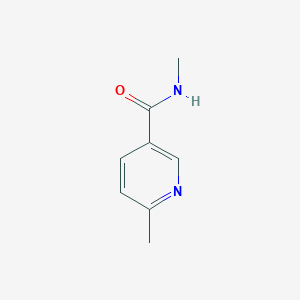
![2'-Fluoro-5'-nitro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B24641.png)

